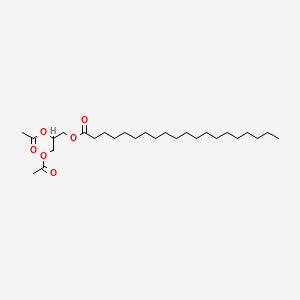
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is a chemical compound with the molecular formula C27H50O6. It is an ester derived from eicosanoic acid and glycerol, where the hydroxyl groups of glycerol are acetylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of eicosanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield eicosanoic acid and glycerol derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Hydrolysis: Eicosanoic acid and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
科学的研究の応用
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
作用機序
The mechanism of action of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence lipid metabolism. The acetyl groups may also play a role in acetylation reactions, affecting protein function and gene expression .
類似化合物との比較
Similar Compounds
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar structure but with a shorter carbon chain.
Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Uniqueness
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is unique due to its longer carbon chain (20 carbons), which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .
特性
CAS番号 |
55429-67-9 |
|---|---|
分子式 |
C27H50O6 |
分子量 |
470.7 g/mol |
IUPAC名 |
2,3-diacetyloxypropyl icosanoate |
InChI |
InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)32-23-26(33-25(3)29)22-31-24(2)28/h26H,4-23H2,1-3H3 |
InChIキー |
LXMJDNTZSSFUNW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















